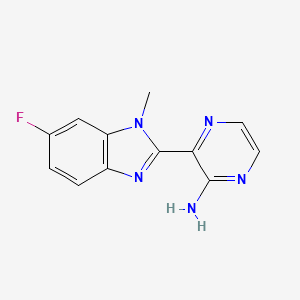![molecular formula C14H16N2O3 B7560380 3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)
3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPAC and has been synthesized through different methods.
作用機序
The mechanism of action of MPAC is not fully understood. However, it has been proposed that MPAC may inhibit the activity of certain enzymes involved in inflammation and cancer growth. MPAC may also activate certain signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPAC has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. MPAC has also been studied for its potential use as an anti-diabetic agent. In addition, MPAC has been shown to have insecticidal properties and can be used as a pesticide.
実験室実験の利点と制限
The advantages of using MPAC in lab experiments include its potential applications in various fields, its anti-inflammatory and anti-cancer properties, and its insecticidal properties. However, the limitations of using MPAC in lab experiments include its low yield in synthesis, its unknown mechanism of action, and the need for further studies to fully understand its potential applications.
将来の方向性
There are several future directions for the study of MPAC. One direction is to further investigate its potential applications in medicine, agriculture, and materials science. Another direction is to study its mechanism of action and identify the enzymes and signaling pathways involved. Additionally, further studies are needed to optimize the synthesis method of MPAC and improve its yield.
合成法
MPAC has been synthesized through different methods, including the reaction of 3-methyl-1-pyrrolidine-3-carboxylic acid with pyridine-3-carbaldehyde in the presence of a base. Another method involves the reaction of 3-methyl-1-pyrrolidine-3-carboxylic acid with pyridine-3-carboxylic acid hydrazide in the presence of a coupling agent. The yield of MPAC in these methods has been reported to be around 50-60%.
科学的研究の応用
MPAC has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPAC has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. MPAC has also been studied for its potential use as an anti-diabetic agent. In agriculture, MPAC has been shown to have insecticidal properties and can be used as a pesticide. In materials science, MPAC has been studied for its potential use as a chiral building block in the synthesis of new materials.
特性
IUPAC Name |
3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(13(18)19)6-8-16(10-14)12(17)5-4-11-3-2-7-15-9-11/h2-5,7,9H,6,8,10H2,1H3,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDGJNMMQGCPPJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C=CC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(C1)C(=O)/C=C/C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)
![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)

![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-3-amine](/img/structure/B7560392.png)
![1-[3-(Thian-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7560394.png)
